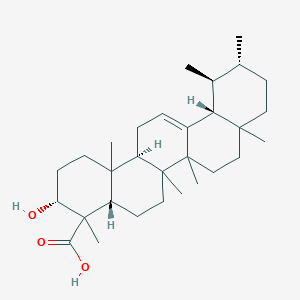
TAMRA phosphoramidite, 5-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA phosphoramidite, 5-isomer: is a derivative of carboxytetramethylrhodamine, a xanthene dye from the rhodamine family. This compound is primarily used for the synthesis of oligonucleotides that are 5’-labeled with TAMRA. The dye emits in the orange spectrum range, with a maximum emission at 563 nm. It is commonly used as a FRET-acceptor and quencher in combination with fluorescein (FAM) due to the significant overlap in their spectra.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA phosphoramidite, 5-isomer involves the reaction of carboxytetramethylrhodamine with phosphoramidite reagents. The coupling reaction typically takes around 7.5 minutes. The deprotection of the labeled oligonucleotide is achieved using a mixture of tert-butylamine, methanol, and water in a ratio of 1:1:3 at 60°C for 6 hours.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis to ensure purity and consistency.
化学反応の分析
Types of Reactions: : TAMRA phosphoramidite, 5-isomer undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophilic reagents such as NHS esters and epoxides.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS esters and epoxides, typically carried out in organic solvents.
Click Chemistry: Copper catalysts are used along with azides and alkynes.
Major Products: : The major products formed from these reactions are labeled oligonucleotides and conjugates with various biomolecules .
科学的研究の応用
TAMRA phosphoramidite, 5-isomer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of dual-labeled probes for quantitative PCR and fragment analysis.
Biology: Employed in fluorescence resonance energy transfer (FRET) studies and as a fluorescent marker in various biological assays.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of TAMRA phosphoramidite, 5-isomer involves its role as a fluorescent dye. It absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. This property makes it useful in FRET studies, where it acts as an energy acceptor from a donor fluorophore like fluorescein. The molecular targets and pathways involved include the oligonucleotides and biomolecules to which it is conjugated.
類似化合物との比較
Similar Compounds
TAMRA phosphoramidite, 6-isomer: Another isomer of TAMRA used for similar applications.
TAMRA NHS ester, 5-isomer: Used for labeling amine groups of proteins and peptides.
TAMRA azide, 5-isomer: Used in click chemistry reactions.
Uniqueness: : TAMRA phosphoramidite, 5-isomer is unique due to its specific emission properties and its stability under certain deprotection conditions. It is particularly useful in the synthesis of 5’-labeled oligonucleotides for quantitative PCR and other molecular biology applications.
特性
分子式 |
C40H50N5O6P |
|---|---|
分子量 |
727.8 g/mol |
IUPAC名 |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C40H50N5O6P/c1-25(2)45(26(3)4)52(48-21-9-20-41)51-31-15-11-28(12-16-31)42-38(46)27-10-17-33-32(22-27)39(47)50-40(33)34-18-13-29(43(5)6)23-36(34)49-37-24-30(44(7)8)14-19-35(37)40/h10,13-14,17-19,22-26,28,31H,9,11-12,15-16,21H2,1-8H3,(H,42,46) |
InChIキー |
ZHZWFIMSTLVPMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
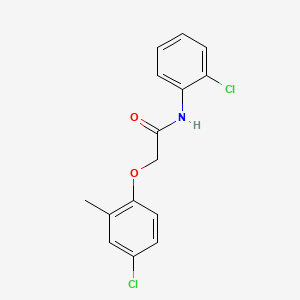

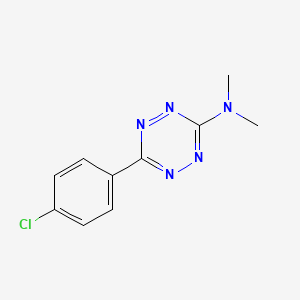
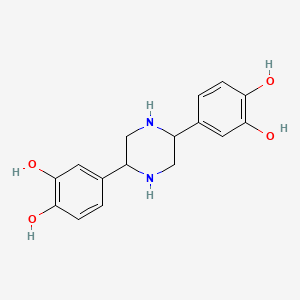

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
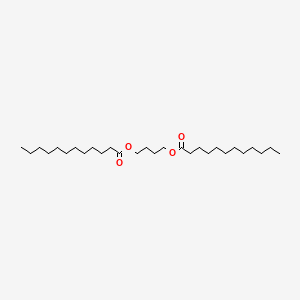
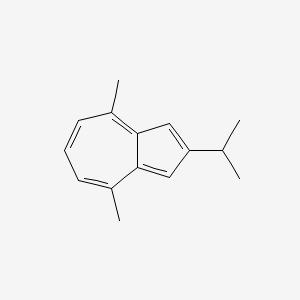

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
